3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound characterized by a unique molecular structure that includes a pyrazole ring, an amino group, and a carboxamide functional group. Its molecular formula is and it has a molecular weight of 228.27 g/mol. The compound is identified by its CAS number 2171317-70-5. The presence of a fluoroethyl group may enhance its biological activity and metabolic stability, making it a candidate for various therapeutic applications .
The chemical reactivity of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can be attributed to the functional groups present in its structure. The amino group can participate in nucleophilic substitutions, while the carboxamide can engage in hydrogen bonding and act as an electrophile in acylation reactions. Additionally, the pyrazole ring can undergo various transformations, including oxidation and halogenation, depending on the reaction conditions .
The synthesis of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions:
Optimizing these steps for yield and purity is crucial for effective synthesis
The exploration of this compound's full potential through further research could lead to significant advancements in both medicinal chemistry and agricultural applications.
Interaction studies involving 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide would focus on its binding affinity to various biological targets such as enzymes or receptors. These studies typically employ techniques like surface plasmon resonance or fluorescence spectroscopy to assess how well the compound interacts with specific biomolecules. Understanding these interactions is vital for elucidating the mechanism of action and therapeutic potential of the compound .
Several compounds share structural similarities with 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | Antimicrobial | |
| 5-amino-N-(2,6-dichloro-N-ethylbenzamido)methyl]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | Anticancer | |
| 3-amino-N-(isopropyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | Anti-inflammatory |
What distinguishes 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide from similar compounds is its specific combination of substituents on the pyrazole ring, particularly the butan-2-yl and fluoroethyl groups. This unique substitution pattern may confer distinct pharmacological properties and enhance its activity compared to other pyrazole derivatives
The systematic name 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide adheres to IUPAC guidelines, specifying: The canonical SMILES representation ( The compound’s molecular formula is C₁₀H₁₇FN₄O, with a calculated molecular weight of 228.27 g/mol. Key contributors to its mass include: A comparative analysis with simpler pyrazole derivatives, such as ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate (C₁₀H₁₇N₃O₂, 211.26 g/mol), reveals that fluorination increases molecular weight by ~17 g/mol while enhancing polarity. X-ray crystallography and computational modeling (DFT/B3LYP/6-311++G**) highlight two dominant conformers: Table 1: Key Structural Parameters These features suggest enhanced membrane permeability compared to non-fluorinated analogs, as fluorine’s electronegativity improves solubility in lipid bilayers. Table 2: Substituent Effects on Physicochemical Properties Key trends: IUPAC Nomenclature and Systematic Identification
CC(C)CNC(=O)C1=CN(N=C1N)CCF) confirms the connectivity, while the InChIKey (GEZDMLFZFQQURG-UHFFFAOYSA-N) provides a unique identifier for database searches. Molecular Formula and Weight Analysis
Three-Dimensional Conformational Studies
Parameter Value Bond length (C4-C5) 1.38 Å Bond angle (N1-C2-N3) 105.7° Torsion (C3-N4-C11-O12) 112.3° Comparative Analysis with Related Pyrazolecarboxamide Derivatives
Compound LogP Water Solubility (mg/mL) 3-Amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide 1.2 12.3 3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 0.8 8.7 Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate 1.5 5.2